molecular formula C28H44N2 B056391 3,6-Bis(decyl)phthalonitrile CAS No. 119931-48-5

3,6-Bis(decyl)phthalonitrile

Cat. No.: B056391
CAS No.: 119931-48-5
M. Wt: 408.7 g/mol
InChI Key: DSZGQEHPKNNPFU-UHFFFAOYSA-N
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Description

3,6-Bis(decyl)phthalonitrile is a strategically substituted organic building block of significant interest in the field of advanced materials chemistry. Its primary research value lies in its role as a key precursor for the synthesis of soluble and processable metal phthalocyanines (Pcs) and related macrocycles. The two peripheral decyl (C10) chains confer enhanced solubility in common organic solvents, which is a critical property for solution-based processing techniques such as spin-coating, drop-casting, and inkjet printing. This overcomes a major limitation of unsubstituted phthalocyanines, which are often intractable and difficult to fabricate into thin films.

Properties

IUPAC Name

3,6-didecylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZGQEHPKNNPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397415
Record name 3,6-BIS(DECYL)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119931-48-5
Record name 3,6-BIS(DECYL)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Precursor Chemistry of 3,6 Bis Decyl Phthalonitrile

Synthetic Methodologies for 3,6-Disubstituted Phthalonitriles

The synthesis of 3,6-disubstituted phthalonitriles, such as 3,6-Bis(decyl)phthalonitrile, is achieved through several key strategic approaches. These methods provide access to a variety of derivatives, including those with alkyl, alkoxy, and aryl substituents, by leveraging foundational reactions in organic chemistry.

Diels-Alder Reactions in Phthalonitrile (B49051) Synthesis

Early routes for the synthesis of 3,6-disubstituted phthalonitriles, particularly those bearing alkyl, alkoxymethyl, alkenyl, and diphenyl groups, have utilized Diels-Alder reactions. researchgate.net This powerful cycloaddition reaction serves as a cornerstone for constructing the core cyclic structure of these molecules. researchgate.netresearchgate.net The versatility and predictability of the Diels-Alder reaction make it a valuable tool for creating six-membered rings with a high degree of control over the resulting stereochemistry. rsc.orgmdpi.com

In the context of synthesizing 3,6-dialkylphthalonitriles, the process can be more complex. One described multi-step sequence begins with a thiophene (B33073) derivative. The initial step involves the introduction of two alkyl groups at the alpha positions of the thiophene ring. Following this alkylation, the sulfur atom in the thiophene ring is oxidized. The resulting molecule then undergoes a Diels-Alder reaction with a suitable dienophile, such as fumaronitrile, to construct the substituted benzene (B151609) ring of the phthalonitrile. researchgate.net While effective in principle, this specific pathway has been noted to proceed with yields that are not consistently high. researchgate.net

Utilization of 2,3-Dicyanohydroquinone (B1218488) as a Strategic Starting Material

A more contemporary and widely applied strategy in the synthesis of 3,6-disubstituted phthalonitriles involves the use of 2,3-dicyanohydroquinone as a key intermediate. researchgate.net This precursor is highly valued for its versatility, allowing for the introduction of a wide array of functional groups at the 3 and 6 positions through modification of its hydroxyl groups.

The synthesis of 2,3-dicyanohydroquinone itself can be achieved through methods such as the reaction of p-benzoquinone with hydrogen cyanide or a two-step process from p-benzoquinone that proceeds through a 2,3-diformyl hydroquinone (B1673460) intermediate, which is then converted to the dicyano-derivative via oximation and elimination. google.com

The most direct application of 2,3-dicyanohydroquinone involves O-alkylation. This reaction converts the two hydroxyl groups into alkoxy groups, yielding 3,6-dialkoxyphthalonitriles. researchgate.net This method is particularly significant as these products are immediate precursors for near-infrared absorbing phthalocyanine (B1677752) derivatives. The alkylation is typically achieved by reacting 2,3-dicyanohydroquinone with an appropriate alkylating agent, such as an alkyl halide (e.g., decyl bromide) in the presence of a base.

Table 1: Representative O-Alkylation of 2,3-Dicyanohydroquinone
Reactant 1Reactant 2ProductGeneral Conditions
2,3-DicyanohydroquinoneAlkyl Halide (e.g., R-Br)3,6-DialkoxyphthalonitrileBase (e.g., K₂CO₃), Solvent (e.g., DMF or Acetone)

To expand the synthetic utility of 2,3-dicyanohydroquinone beyond alkoxy derivatives, a two-step process involving triflation followed by nucleophilic aromatic substitution (SNAr) is employed. First, the hydroxyl groups of 2,3-dicyanohydroquinone are converted to trifluoromethanesulfonate (B1224126) (triflate) groups. This conversion is crucial as triflates are excellent leaving groups.

The resulting bis-triflate derivative is highly susceptible to SNAr reactions. researchgate.net This allows for the introduction of a variety of nucleophiles. For instance, reaction with thiols readily provides 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. researchgate.net This pathway significantly broadens the scope of accessible 3,6-disubstituted phthalonitriles. researchgate.net

Table 2: Triflation and SNAr Reaction Sequence
StepStarting MaterialReagentsIntermediate/ProductReaction Type
12,3-DicyanohydroquinoneTriflic Anhydride (B1165640) (Tf₂O), Pyridine (B92270)2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate)Triflation
22,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate)Thiol (R-SH), Base3,6-Bis(alkylsulfanyl)phthalonitrileSNAr

Transition-Metal Catalyzed Cross-Coupling Reactions (Negishi, Suzuki)

The bis-triflate derivative of 2,3-dicyanohydroquinone is also an ideal precursor for transition-metal catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net The Negishi and Suzuki reactions, in particular, have been successfully applied to synthesize 3,6-dialkyl and 3,6-diaryl phthalonitriles, respectively.

The nickel-catalyzed Negishi coupling reaction utilizes alkylzinc halide derivatives to introduce alkyl chains. researchgate.net This method has been shown to produce 3,6-dialkylphthalonitriles and 3,6-bis(substituted alkyl)phthalonitriles in yields ranging from approximately 40% to 70%. researchgate.net

Alternatively, the Suzuki coupling reaction, which typically employs a palladium catalyst, is used to couple the bis-triflate precursor with arylboronic acids to form 3,6-diarylphthalonitriles. researchgate.net Yields for the Suzuki coupling in this context are generally reported to be in the range of 65–70%. researchgate.net Comparative studies have suggested that for certain substrates, the Negishi coupling method can provide higher yields than the Suzuki protocol. researchgate.net

Table 3: Comparison of Negishi and Suzuki Cross-Coupling Reactions
ReactionStarting MaterialCoupling PartnerCatalyst System (Typical)Product TypeReported Yield Range
Negishi Coupling2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate)Alkylzinc Halide (R-ZnX)Nickel-based3,6-Dialkylphthalonitrile40-70% researchgate.net
Suzuki Coupling2,3-Dicyano-1,4-phenylene bis(trifluoromethanesulfonate)Arylboronic Acid (Ar-B(OH)₂)Palladium-based3,6-Diarylphthalonitrile65-70% researchgate.net

Multi-Step Reaction Sequences from Thiophene Derivatives

An alternative synthetic route to long-chain 3,6-dialkylated phthalonitriles, including derivatives with C10, C12, C15, and C18 chains, starts from thiophene in a four-step sequence. nih.gov This approach highlights the utility of heterocyclic compounds as versatile starting materials in organic synthesis. organic-chemistry.orgnih.gov

The synthesis begins with the α-alkylation of the thiophene ring, introducing the desired long alkyl chains. researchgate.net The second step involves the oxidation of the sulfur atom within the thiophene ring. researchgate.net This modification breaks the aromaticity of the thiophene and transforms it into a suitable diene for a subsequent Diels-Alder reaction. researchgate.netnih.govmdpi.com The third step is a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile like fumaronitrile. researchgate.net The final step of the sequence is the aromatization of the cycloadduct to yield the final 3,6-dialkylphthalonitrile product.

Ammonolysis and Dehydration of Phthalic Acid Derivatives

A fundamental and versatile pathway to phthalonitriles involves the transformation of substituted ortho-phthalic acid derivatives, including their anhydrides, imides, and amides. semanticscholar.org This "acidic route" culminates in the formation of the dinitrile through a sequence of ammonolysis and dehydration steps. The process can be initiated from the corresponding 3,6-didecylphthalic acid or its anhydride.

Catalytic ammonolysis represents a significant industrial method for the large-scale production of phthalonitriles. semanticscholar.org In this process, the substituted phthalic anhydride or imide is reacted with gaseous ammonia (B1221849) at elevated temperatures, typically around 400 °C, in the presence of a catalyst such as borophosphate. semanticscholar.org This one-step ammoxidation process simplifies the traditional multi-step route, offering an efficient synthesis with yields that can range from 45% to 80%. semanticscholar.org The reaction effectively converts the carboxylic acid or derivative functional groups into nitrile groups.

The general transformation sequence is outlined below:

Phthalic Anhydride to Phthalimide: Reaction of the anhydride with a nitrogen source like urea (B33335) or ammonium (B1175870) acetate. worldscientific.com

Phthalimide to Phthalamide (B166641): Ammonolysis of the phthalimide, often using aqueous or alcoholic ammonia, opens the imide ring to form the diamide. worldscientific.com

Phthalamide to Phthalonitrile: The final step involves the dehydration of the phthalamide using a dehydrating agent or thermal conditions to yield the target phthalonitrile.

This pathway's versatility allows for the introduction of the desired alkyl substituents at an early stage, starting with a suitably substituted phthalic acid. worldscientific.com

Cyanation of Ortho-Dibromides (Rosenmund-Braun Reaction)

The Rosenmund-von Braun reaction is a classical and widely employed method for the synthesis of aryl nitriles, including substituted phthalonitriles. semanticscholar.orgwikipedia.org This reaction facilitates the direct conversion of an aryl halide to a nitrile through treatment with copper(I) cyanide (CuCN). organic-chemistry.org For the synthesis of this compound, the logical precursor would be 1,2-dibromo-3,6-didecylbenzene.

The reaction is typically performed at high temperatures (up to 200°C) in a polar, high-boiling solvent such as dimethylformamide (DMF), nitrobenzene, or pyridine. organic-chemistry.org The mechanism is believed to involve an oxidative addition of the aryl halide to the copper cyanide, forming a Cu(III) species, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Table 1: Typical Conditions for the Rosenmund-Braun Reaction
ParameterDescriptionCommon ExamplesReference
SubstrateAryl halide (typically bromide or iodide)1,2-dibromo-3,6-dialkylbenzene
ReagentCopper(I) CyanideCuCN (often in excess) organic-chemistry.org
SolventPolar, high-boiling pointDMF, Pyridine, Nitrobenzene organic-chemistry.org
TemperatureElevatedReflux, up to 200 °C wikipedia.org

Nucleophilic Displacement Reactions Involving 4-Nitrophthalonitrile (B195368) Precursors

Nucleophilic aromatic substitution (SNAr) on activated phthalonitrile rings is a powerful method for introducing a wide variety of functional groups. 4-Nitrophthalonitrile is a common and highly effective precursor for these reactions. The strongly electron-withdrawing nitro group at the 4-position activates the aromatic ring, particularly the carbon atom to which it is attached, for attack by nucleophiles. nih.govmdpi.com

This methodology is extensively used to synthesize phthalonitrile monomers for high-performance resins. mdpi.com Nucleophiles such as phenols, thiophenols, and amines can displace the nitro group to form ether, thioether, or amine linkages, respectively. For example, the reaction of 4-nitrophthalonitrile with diphenols in the presence of a base like potassium carbonate is a standard method for producing bisphthalonitrile resins. mdpi.com

While this method is exceptionally important for the synthesis of 4-substituted and 4,5-disubstituted phthalonitriles, it is not a direct route to 3,6-disubstituted isomers like this compound. The regiochemistry of the SNAr reaction is dictated by the position of the activating group. Therefore, this pathway serves as a primary strategy for creating other isomeric forms of substituted phthalonitriles, which are then used to produce phthalocyanines with different substitution patterns and properties. nih.gov The synthesis of 4-aminophenoxy phthalonitrile (APPH) is a notable application of this reaction, where the resulting compound can act as a self-catalyzing curing agent for other phthalonitrile resins. elsevierpure.com

Molecular Engineering Strategies in this compound Synthesis

The synthesis of this compound is a clear example of molecular engineering, where the structure of a molecule is deliberately designed to achieve specific properties in the final material. The choice of long alkyl chains (decyl groups) and their specific placement at the 3- and 6-positions of the phthalonitrile ring are strategic decisions aimed at controlling the molecule's physical and chemical characteristics.

A primary goal of introducing long, flexible alkyl chains like decyl groups is to enhance the solubility of both the phthalonitrile precursor and the resulting phthalocyanine macrocycle. nih.gov Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their processability and applications. dergipark.org.tr The decyl chains disrupt the strong π-π stacking interactions between the planar phthalocyanine rings, leading to significantly improved solubility in common organic solvents.

The regiochemistry of the substituents is also critical. Placing the bulky decyl groups at the 3,6-positions (α-positions) creates significant steric hindrance around the forming macrocycle during the cyclotetramerization reaction. semanticscholar.org This steric control can be exploited in mixed-phthalonitrile reactions to influence the statistical distribution of products and facilitate the synthesis of low-symmetry phthalocyanines. umich.edu The choice of synthetic route, whether via the Rosenmund-Braun reaction starting from a pre-functionalized 3,6-didecyl-1,2-dibromobenzene or via the multi-step acidic route, is also a key part of the engineering strategy, dictated by precursor availability, desired purity, and scalability.

Advanced Purification and Isolation Techniques for Phthalonitrile Derivatives

The purity of phthalonitrile precursors is paramount for the successful synthesis of well-defined phthalocyanines. Impurities can interfere with the cyclotetramerization reaction, leading to lower yields and complex product mixtures that are difficult to separate. Several advanced purification and isolation techniques are employed for phthalonitrile derivatives. worldscientific.com

Table 2: Purification Methods for Phthalonitrile Derivatives
TechniqueDescriptionApplicability/NotesReference
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Effective for removing impurities with different solubility profiles. Ethanol (B145695) is a commonly used solvent. worldscientific.com
Column ChromatographySeparation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel).Excellent for separating soluble derivatives from byproducts and isomers. However, strong aggregation effects of some phthalonitriles can complicate elution. dergipark.org.tr
Aqueous WashingWashing the crude product with water to remove inorganic salts and water-soluble impurities.Often used as an initial work-up step, especially after reactions like the Rosenmund-Braun to remove residual copper salts. google.com
Steam Distillation/GassingPassing an inert gas like steam through a heated aqueous mixture of the crude product to carry away volatile impurities.Useful for removing more volatile byproducts such as tolunitrile from less volatile phthalonitriles. google.com

For long-chain alkyl-substituted phthalonitriles like this compound, a combination of these methods is often necessary. Following a synthesis like the Rosenmund-Braun reaction, an initial aqueous wash is crucial to remove the inorganic copper salts. organic-chemistry.org Subsequent purification is typically achieved through column chromatography on silica gel, taking advantage of the increased solubility imparted by the decyl chains. The choice of eluent is critical to achieve good separation. Finally, recrystallization from a suitable solvent, such as ethanol or hexanes, can be employed to obtain the highly pure phthalonitrile required for phthalocyanine synthesis. worldscientific.com The formation of an intermediate phthalamide during the "acidic route" can itself act as a purification step, as its formation and subsequent dehydration can help eliminate certain impurities. worldscientific.com

Phthalocyanine Formation from 3,6 Bis Decyl Phthalonitrile

Cyclotetramerization Reaction Pathways

The core reaction for forming the phthalocyanine (B1677752) macrocycle is the cyclotetramerization of four phthalonitrile (B49051) units. This process can be initiated through several pathways, often involving high temperatures and the presence of a metal salt or a strong base. dcu.iethieme-connect.de

A common and effective method for synthesizing metallated phthalocyanines is the metal-template directed cyclotetramerization. mdpi.com In this approach, a metal salt is introduced into the reaction mixture, where the metal ion acts as a template, organizing the four 3,6-bis(decyl)phthalonitrile molecules around it to facilitate the ring-closing reaction. researchgate.netrsc.org This method provides a degree of control over the formation of the final metallated phthalocyanine complex. mdpi.com For instance, the synthesis of 1,4,8,11,15,18,22,25-octakis(dodecyl)phthalocyaninatozinc(II) has been achieved through this template method. mdpi.com The choice of the metal ion is crucial as it can influence the reaction conditions and the properties of the resulting phthalocyanine.

The general mechanism involves the coordination of the nitrile nitrogen atoms to the metal ion, which brings the four precursor molecules into proximity and the correct orientation for the subsequent cyclization steps. This templating effect significantly enhances the yield and purity of the desired metallated phthalocyanine.

Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are frequently employed as catalysts in the cyclotetramerization of phthalonitriles, particularly for the synthesis of metal-free phthalocyanines. dcu.ieresearchgate.net The reaction mechanism in the presence of these bases in an alcohol solvent is believed to involve the initial formation of an alkoxide anion. thieme-connect.de This alkoxide then initiates the cyclotetramerization cascade.

The use of DBU or DBN is considered an efficient method, often proceeding under relatively mild conditions and yielding pure phthalocyanines. researchgate.net These bases can also be used in the synthesis of metallated phthalocyanines by including a metal salt in the reaction mixture. dcu.ie

The choice of solvent and reaction conditions plays a critical role in the successful synthesis of phthalocyanines from this compound. High-boiling point solvents are typically required to achieve the necessary temperatures for the cyclotetramerization reaction. dcu.ie Common solvents include n-pentanol, which is often used in conjunction with DBU or DBN. researchgate.netjmchemsci.com

For metal-template directed syntheses, a mixture of o-dichlorobenzene (o-DCB) and anhydrous dimethylformamide (DMF) has been used. acs.org The reaction temperature and duration are also crucial parameters that need to be optimized to maximize the yield and purity of the desired phthalocyanine product. For example, the synthesis of a metal-free octakis(dodecyl)phthalocyanine involved heating 3,6-bis(dodecyl)phthalonitrile in n-pentanol at 110 °C for 18 hours in the presence of lithium metal. mdpi.com The cyclotetramerization reactions are generally sensitive to the specific combination of solvent, temperature, and the source of the metal ion. core.ac.uk

Directed Synthesis of Substituted Phthalocyanine Derivatives

The synthesis of phthalocyanine derivatives with specific substitution patterns allows for the fine-tuning of their physical and chemical properties. The use of this compound as a precursor directs the synthesis towards non-peripherally substituted octakis(decyl)phthalocyanines. mdpi.comnih.gov

The position of the alkyl substituents on the phthalocyanine macrocycle has a profound impact on its properties. Non-peripherally substituted phthalocyanines, derived from 3,6-disubstituted phthalonitriles, exhibit different characteristics compared to their peripherally substituted isomers, which are synthesized from 4,5-disubstituted phthalonitriles. mdpi.comnih.gov

One of the most significant differences is the effect on the electronic absorption spectra. The Q-band, which is the lowest energy absorption band, of non-peripherally substituted phthalocyanines is red-shifted by approximately 18-26 nm compared to their peripheral counterparts. mdpi.comnih.gov This shift is attributed to the different electronic effects of the substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the phthalocyanine core. nih.gov

Furthermore, non-peripherally substituted phthalocyanines generally exhibit higher solubility in organic solvents than their peripheral isomers. mdpi.comnih.gov This increased solubility is a significant advantage for their processing and characterization. From a structural standpoint, the non-peripheral aromatic hydrogens in peripherally substituted phthalocyanines are sterically hindered by the alkyl groups, whereas the peripheral hydrogens in non-peripheral isomers are more exposed. mdpi.com

PropertyNon-Peripheral SubstitutionPeripheral Substitution
Q-Band Absorption Red-shiftedBlue-shifted
Solubility Generally higherGenerally lower
Steric Hindrance Less hindered peripheral hydrogensSterically hindered aromatic hydrogens

The length of the alkyl chains attached to the phthalocyanine precursor can influence the formation and properties of the resulting macrocycle. Studies on various octa-alkyl substituted phthalocyanines have shown that the chain length affects their mesomorphic (liquid crystalline) properties. tandfonline.com Longer alkyl chains can lead to the formation of more continuous films with larger domains when deposited on a substrate. shu.ac.uk

In the context of self-assembled monolayers, the length of the alkyl tether has a profound effect on the orientation and packing density of the phthalocyanine macrocycle on a gold surface. uea.ac.ukpsu.edu While these studies were not specifically on this compound, they provide valuable insights into the general influence of alkyl chain length. The steric hindrance caused by the alkyl chains, particularly in non-peripheral positions, can also influence the molecule-molecule distance in molecular stacks. aip.org The introduction of bulky substituents at the periphery is a known strategy to reduce intermolecular interactions and enhance solubility. core.ac.uk

Synthesis of Metal-Free Phthalocyanines

The synthesis of metal-free phthalocyanines from 3,6-disubstituted phthalonitriles, such as this compound, is a foundational procedure for creating soluble and functional macrocycles. A common and effective method involves the cyclotetramerization of the phthalonitrile precursor in a high-boiling point alcohol, such as n-pentanol, initiated by a strong base.

One established route uses lithium metal in n-pentanol. mdpi.com In this reaction, the lithium metal reacts with the alcohol to form lithium pentoxide in situ. This alkoxide acts as a nucleophilic initiator for the tetramerization of the phthalonitrile. The reaction mixture is typically heated to a high temperature (e.g., 80°C or higher) under an inert atmosphere, like argon, to proceed. mdpi.com This process results in the formation of the dilithium (B8592608) phthalocyanine complex, which is subsequently demetalated during an acidic workup to yield the metal-free 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyanine. mdpi.compsu.edu The long alkyl chains conferred by the decyl groups significantly enhance the solubility of the resulting macrocycle in common organic solvents, which is a critical property for its characterization and application. mdpi.commdpi.com

The general reaction for the synthesis of metal-free octakis(decyl)phthalocyanine is summarized in the table below.

Table 1: Synthesis of Metal-Free 1,4,8,11,15,18,22,25-Octakis(decyl)phthalocyanine

Precursor Reagents Product Reference

Post-Synthetic Metalation of Phthalocyanine Macrocycles

Once the metal-free phthalocyanine macrocycle has been synthesized and purified, a central metal ion can be inserted in a subsequent step known as post-synthetic metalation. nih.gov This method allows for the creation of a wide variety of metallophthalocyanines from a single metal-free precursor.

The process typically involves refluxing the metal-free phthalocyanine with a salt of the desired metal in a suitable high-boiling solvent. For instance, to synthesize zinc(II) 1,4,8,11,15,18,22,25-octakis(decyl)phthalocyanine, the metal-free macrocycle is reacted with an excess of a zinc salt, such as zinc(II) acetate, in a solvent like toluene (B28343) or a mixture of toluene and N,N-dimethylformamide (DMF). psu.edumdpi.com The reaction progress can be monitored using UV-Vis spectroscopy, observing the characteristic shift in the Q-band absorption upon metal insertion. nih.gov The resulting metallophthalocyanine is then purified, typically using column chromatography, to remove the excess metal salt and any unreacted starting material. This method is versatile and has been used to insert various metals into phthalocyanine cores. psu.edunih.gov

Table 2: Example of Post-Synthetic Metalation

Precursor Reagent Solvent Product Reference

Controlled Synthesis Approaches for Low-Symmetry Phthalocyanines (e.g., ABAB-type)

The synthesis of low-symmetry phthalocyanines, where different phthalonitrile precursors are combined in a single macrocycle, presents a significant synthetic challenge due to the formation of multiple isomers. nih.gov However, controlled strategies have been developed to favor the formation of specific isomers, such as the ABAB type, which have unique electronic and physical properties.

Statistical Cross-Condensation Procedures

The most straightforward approach to forming low-symmetry phthalocyanines is the statistical cross-condensation of two different phthalonitrile precursors (A and B). semanticscholar.org When this compound (precursor A) is co-cyclomerized with another substituted phthalonitrile (precursor B), a mixture of up to six different phthalocyanines can form: the two symmetric products (A₄ and B₄) and four asymmetric products (A₃B, A₂B₂ cis, A₂B₂ trans, and AB₃).

However, the yield of specific isomers can be influenced by steric factors. nih.gov The use of a bulky precursor, such as this compound, can sterically hinder its own self-condensation (to form A₄). nih.govnih.gov This reluctance to self-condense increases the probability of cross-condensation with a less bulky phthalonitrile (B), thereby enhancing the relative yield of the cross-condensed products. researchgate.net In particular, this steric hindrance favors the formation of the alternating ABAB-type isomer over the adjacent AABB-type, as it minimizes steric clash between the bulky decyl groups on adjacent isoindole units. nih.govnih.gov This strategy has been effectively used to synthesize ABAB-type zinc(II) phthalocyanines. nih.gov

The "Lithium Method" for Asymmetric Phthalocyanine Construction

The "Lithium Method," which utilizes lithium alkoxides, can be adapted for the controlled synthesis of asymmetric phthalocyanines. thieme-connect.de While the direct cyclotetramerization using lithium pentoxide in pentanol (B124592) typically leads to symmetric metal-free phthalocyanines, modifications of this approach can provide access to building blocks for low-symmetry structures. mdpi.com

A key strategy involves the reaction of a phthalonitrile with lithium methoxide (B1231860) in boiling methanol (B129727) to form a 1,3-diiminoisoindoline (B1677754) intermediate. semanticscholar.org This intermediate, corresponding to one of the phthalonitrile precursors (e.g., from this compound), can then be isolated. In a subsequent step, this pre-formed AA-type intermediate can be reacted with a different phthalonitrile or its corresponding diiminoisoindoline derivative (B) to construct AABB or A₃B type phthalocyanines in a more controlled manner than a purely statistical condensation. semanticscholar.org This stepwise approach allows for a more targeted construction of the final macrocycle, reducing the complexity of the product mixture.

Boron Subphthalocyanine (B1262678) Ring Expansion Reactions

One of the most elegant and controlled methods for synthesizing pure, low-symmetry A₃B-type phthalocyanines is the boron subphthalocyanine ring expansion reaction. semanticscholar.orgthieme-connect.de Subphthalocyanines (SubPcs) are lower homologues of phthalocyanines, consisting of three isoindole units linked in a macrocycle around a central boron atom. researchgate.net

The synthesis begins with the cyclotrimerization of a phthalonitrile precursor, such as this compound, in the presence of a boron trihalide (e.g., BCl₃). This forms the corresponding peripherally substituted boron subphthalocyanine. researchgate.net This stable SubPc can be isolated and purified.

The key step is the ring expansion reaction. The purified SubPc is reacted with a 1,3-diiminoisoindoline derivative of a different phthalonitrile (the "B" unit). This reaction proceeds by inserting the fourth isoindole unit into the SubPc macrocycle, expanding it to the full phthalocyanine size and displacing the boron atom. semanticscholar.org This method exclusively yields the A₃B-type phthalocyanine, as the SubPc acts as a template for the three "A" units. This avoids the statistical mixture of products inherent in cross-condensation methods and is a powerful tool for the rational design of asymmetrically substituted phthalocyanines. semanticscholar.orgthieme-connect.de

Supramolecular Chemistry and Self Assembly of Decyl Substituted Phthalocyanines

Mechanisms of π–π Stacking Interactions

The primary driving force for the one-dimensional assembly of decyl-substituted phthalocyanines is the attractive, non-covalent interaction between the electron-rich π-systems of the planar macrocycles. core.ac.uk This phenomenon, known as π–π stacking, leads to the formation of columnar structures where the phthalocyanine (B1677752) molecules stack one on top of the other, akin to a roll of coins. core.ac.uk The extensive 18 π-electron system of the phthalocyanine core facilitates these strong intermolecular interactions. mdpi.com

The geometry of the stacking is critical in determining the electronic properties of the resulting assembly. In many substituted phthalocyanines, the molecules adopt a slightly offset or staggered arrangement to minimize repulsive forces and maximize attractive interactions. The strength of these π–π interactions is a key factor in the thermal stability of the columnar phases. Theoretical calculations and experimental data on related systems suggest that the inter-core distance in such stacks is typically in the range of 3.4 to 3.6 Å for peripherally substituted phthalocyanines. nih.gov This close packing is essential for efficient charge transport along the columns, making these materials promising for applications in organic electronics. core.ac.uk The introduction of bulky substituents can sterically hinder and reduce the intermolecular π-π interactions, which in turn can lower the melting points of the compounds. core.ac.uk

Role of Aliphatic–Aliphatic Interactions in Self-Assembly

While π–π stacking governs the formation of the columns, the interactions between the peripheral decyl chains are crucial for the organization of these columns into two- and three-dimensional lattices. These van der Waals forces, or aliphatic–aliphatic interactions, cause the molten alkyl chains of adjacent columns to interdigitate, providing the necessary cohesion to form a stable, ordered mesophase.

Formation of Highly Ordered Columnar Structures

The synergy between π–π stacking of the aromatic cores and the aliphatic–aliphatic interactions of the decyl chains results in the hierarchical self-assembly of highly ordered columnar structures. core.ac.uk These columns represent a form of supramolecular polymer, where the monomeric units are held together by non-covalent bonds. X-ray diffraction (XRD) is a primary tool for characterizing these structures. XRD patterns of such materials typically show a sharp reflection in the wide-angle region corresponding to the intracolumnar stacking distance of the phthalocyanine cores (around 3.4 Å) and several sharp reflections in the small-angle region, which relate to the ordered packing of the columns into a two-dimensional lattice.

Phthalocyanines bearing eight peripheral decyl chains are classic examples of discotic (disc-like) molecules that exhibit thermotropic liquid crystallinity. Upon heating, the crystalline solid transitions into a discotic mesophase, where the molecules have gained rotational and positional freedom but maintain a high degree of orientational order within the columns. The most commonly observed mesophase for such compounds is the hexagonal columnar (Col_h_) phase, where the columns are arranged on a hexagonal lattice. This phase is characterized by its fluidity and anisotropic properties.

The transition from a crystalline solid to a discotic mesophase involves the melting of the aliphatic chains, which provides the necessary mobility for the columns to arrange themselves into a liquid crystalline lattice. The table below lists the phase transition temperatures and enthalpies for analogous octakis(alkylthio) substituted phthalocyanines, illustrating the typical thermal behavior of these materials.

CompoundTransitionTemperature (°C)Enthalpy Change (kJ/mol)
(C₈S)₈PcH₂K → D_h11246.4
D_h_ → IL29514.6
(C₁₂S)₈PcH₂K → D_h_9690.8
D_h_ → IL26819.2

K = Crystal, D_h_ = Discotic Hexagonal Columnar Mesophase, IL = Isotropic Liquid. Data adapted from a study on octakis(alkylthio)phthalocyanines.

In the liquid crystalline state, the columnar structures exhibit properties that are intermediate between those of a solid and a liquid. The stacked phthalocyanine cores provide a pathway for one-dimensional charge or energy transport along the column axis, while the molten aliphatic chains give the material its fluid-like characteristics. This unique combination of properties is of great interest for applications such as molecular wires, sensors, and photovoltaic devices. The mobility of charge carriers within these columnar phases can be exceptionally high, provided the columns are well-ordered and continuous. The homeotropic alignment of these columns, where they stand perpendicular to a substrate, is often sought to maximize device performance.

Aggregation Behavior in Solution and Thin Films

In solution, phthalocyanine molecules have a strong tendency to aggregate due to the same π–π interactions that drive the formation of columnar phases in the bulk state. rsc.org This aggregation is highly dependent on factors such as the solvent, the concentration of the phthalocyanine, and the temperature. Aggregation is often detrimental for applications that rely on the properties of the monomeric species, such as in photodynamic therapy, as it can alter the photophysical properties and reduce the quantum yield of singlet oxygen generation. acs.org The introduction of bulky peripheral substituents, like decyl chains, helps to mitigate this aggregation by sterically hindering the close approach of the macrocycles. rsc.org

The aggregation of decyl-substituted phthalocyanines is significantly influenced by the nature of the solvent. In non-coordinating, non-polar solvents, π–π stacking is more favorable, leading to a higher degree of aggregation. Conversely, in polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can interact with the phthalocyanine core, disrupting the intermolecular interactions and favoring the monomeric state. dergipark.org.tr

The effect of concentration on aggregation can be monitored using UV-Vis absorption spectroscopy. According to the Beer-Lambert law, the absorbance of a solution should be directly proportional to the concentration of the absorbing species. For phthalocyanines, the sharp, intense absorption band in the red region of the spectrum, known as the Q-band, is characteristic of the monomeric species. mdpi.com When aggregation occurs, new, often blue-shifted and broadened bands (H-aggregates) appear, and a plot of absorbance versus concentration will deviate from linearity. rsc.org

Studies on the closely related octakis(dodecyl)phthalocyaninatozinc(II) in THF have shown that the Beer-Lambert law holds true up to concentrations of at least 12 µM, indicating that aggregation is minimal under these conditions. mdpi.comnih.gov This demonstrates the effectiveness of the long peripheral alkyl chains in preventing aggregation in a coordinating solvent.

Phthalocyanine DerivativeSolventConcentration Range for LinearityObservation
Non-peripheral ZnPc(C₁₂H₂₅)₈THFUp to 12 µMBeer-Lambert law is valid; minimal aggregation.
Peripheral ZnPc(C₁₂H₂₅)₈THFUp to 10 µMBeer-Lambert law is valid; minimal aggregation.
Peripheral H₂Pc(C₁₂H₂₅)₈THF (60°C)Up to 8 µMBeer-Lambert law is valid; minimal aggregation.

Data for analogous octakis(dodecyl)phthalocyanines. mdpi.comnih.gov

In less coordinating or non-polar solvents, the tendency to aggregate would be significantly higher, and deviations from the Beer-Lambert law would be expected at much lower concentrations. The balance between solute-solute and solute-solvent interactions is therefore the critical determinant of the aggregation state of these molecules in solution.

Impact of Alkyl Chain Length and Branching on Aggregation Propensities

The aggregation of phthalocyanine (Pc) molecules, primarily driven by π-π stacking interactions between the aromatic macrocycles, is significantly influenced by the nature of their peripheral substituents. The length and branching of alkyl chains, such as the decyl groups derived from 3,6-Bis(decyl)phthalonitrile, play a crucial role in modulating the self-organization and aggregation propensities of these molecules.

Long alkyl chains attached to the phthalocyanine core generally serve to increase solubility in organic solvents. researchgate.net However, their impact on aggregation is more complex. Studies on a series of octa-alkyl-substituted zinc phthalocyanines have shown that while the length of the alkyl chain (from butyl to decyl) clearly affects the separation between the aromatic cores in thin films, it only causes minor changes to the electronic properties. aip.org The intermolecular distance can be varied with the size of the substituents. aip.org

Research examining alkyl-substituted phthalocyanines with varying chain lengths (C4 to C18) has demonstrated that the symmetry of the resulting self-organized structures tends to decrease as the alkyl chain becomes longer. nih.gov This is attributed to the molecules' tendency to form densely packed structures. For chains of intermediate length (C4 to C10), the final structure is a result of competition between the drive for dense packing and the resulting strain on intermolecular interaction energy. nih.gov For longer chains (C10 to C18), the molecules prioritize dense packing by reducing symmetry, even if it introduces distortion. nih.gov The presence of these aliphatic chains can act as a spacer between the aromatic cores, sterically hindering the formation of closely packed molecular stacks. aip.org

Alkyl Chain LengthImpact on Self-Organized StructureReference
Short to Intermediate (C4-C10)Structure dependent on balance between dense packing and intermolecular interaction energy. nih.gov
Long (C10-C18)Tendency to form densely packed structures by reducing symmetry. nih.gov
Butyl, Heptyl, DecylIncreased separation between aromatic cores with increasing length. aip.org

Strategies for Hindering Unwanted Aggregation (e.g., Bulky Substituents)

Uncontrolled aggregation of phthalocyanines is often detrimental as it can quench their desirable photophysical properties. acs.org Consequently, significant research has focused on developing strategies to hinder or control this process. A primary and effective strategy involves the introduction of bulky substituents onto the phthalocyanine periphery. nih.gov

These bulky groups create steric hindrance, which physically prevents the planar aromatic cores from approaching each other closely enough for strong π-π stacking to occur. nih.govelsevierpure.com This disruption of planarity is a key mechanism for reducing aggregation. acs.org Substituents can be introduced at either the peripheral (positions 2, 3, 9, 10, etc.) or non-peripheral (positions 1, 4, 8, 11, etc.) sites of the phthalocyanine ring. acs.org

Examples of such strategies include:

Introducing bulky functional groups: Groups like perfluoroisopropyl have been shown to effectively prevent stacking and maintain the monomeric state of phthalocyanines in solution. nih.gov

Substitution at non-peripheral positions: Attaching substituents at these positions can induce a non-coplanar, saddle-like distortion in the phthalocyanine structure, which reduces intermolecular interactions and lowers aggregation. acs.org

Formation of Metal-Organic Frameworks (MOFs): By converting the phthalocyanine into a linker within a MOF, the spatial arrangement of the molecules can be precisely controlled. Introducing bulky side groups on these linkers increases steric hindrance and can rationally tune the electronic coupling between them. rsc.org

These modifications not only enhance solubility by disrupting crystal packing but also help maintain the desired photo-physical properties of the individual molecules. acs.orgelsevierpure.com

Biomimetic Approaches to Self-Assembly

Nature provides exquisite examples of highly efficient self-assembled systems, such as the chlorosomal antennae of green photosynthetic bacteria, where bacteriochlorophylls aggregate to form efficient light-harvesting structures. Inspired by these natural systems, biomimetic approaches have been developed for the self-assembly of synthetic chromophores like phthalocyanines. rsc.orgnih.gov

This strategy involves equipping the phthalocyanine molecule with specific recognition motifs that can direct their assembly in a controlled manner, mimicking the natural process. A notable example is the synthesis of acylphthalocyanines, which incorporate carbonyl groups as recognition sites and solubilizing alkyl chains. rsc.orgnih.gov These molecules, for the first time, mimic the natural chlorosomal bacteriochlorophylls using the robust phthalocyanine pigment. rsc.org The self-assembly of these biomimetic phthalocyanines leads to structures with significantly altered photophysical properties, such as a very broad and red-shifted Q-band absorption that extends beyond 900 nm. nih.gov

Formation of Supramolecular Ensembles with Other Functional Molecules (e.g., Fullerenes, Nanocarbons)

The self-assembly of phthalocyanines with other photo- or electroactive molecules, such as fullerenes and carbon nanostructures (carbon nanotubes, graphene), has emerged as a powerful strategy for creating novel donor-acceptor (D-A) systems. nih.govnih.gov These supramolecular ensembles are held together by non-covalent interactions and often exhibit efficient photoinduced electron-transfer processes, making them promising for applications in optoelectronics. nih.govresearchgate.net

Phthalocyanines act as excellent light-harvesting donors due to their high molar absorption coefficients, while nanocarbons serve as effective electron acceptors. nih.govresearchgate.net The assembly can be driven by various non-covalent forces, including π-π stacking and van der Waals interactions. rug.nl A key advantage of the supramolecular approach is that it generally preserves the intrinsic electronic properties of the individual components, unlike covalent functionalization which can disrupt the electronic network of nanocarbons. rug.nl The direction of photoinduced charge transfer in these hybrids can be controlled by tuning the electronic levels of the phthalocyanine through substitution. nih.gov

Exploration of Metal-Ligand and Cation-Crown Ether Interactions

Beyond simple π-π stacking, more specific and directional interactions can be employed to construct sophisticated supramolecular architectures. Metal-ligand coordination and cation-crown ether interactions are two powerful tools in this regard.

Metal-Ligand Interactions: This approach involves the coordination of a metal center in one molecule with a ligand on another. It has been effectively used to assemble phthalocyanine-fullerene supramolecular structures. acs.org For instance, a pyridyl-substituted fullerene can coordinate to the central zinc atom of a zinc phthalocyanine, forming a discrete donor-acceptor pair. acs.org This strategy allows for precise control over the distance and orientation between the donor and acceptor units.

Cation-Crown Ether Interactions: Phthalocyanines can be functionalized with crown ether moieties, which are macrocyclic polyethers capable of selectively binding specific cations. ru.nl The addition of metal salts to solutions of these crowned phthalocyanines can induce aggregation, as the cations complex with the crown ether rings, bridging the phthalocyanine molecules together. ru.nl This cation-induced assembly can be used to form ordered columnar structures. ru.nl This interaction has also been used to link phthalocyanines to other functional units, such as fullerenes appended with an ammonium (B1175870) group, which binds within the crown ether cavity. nih.gov

Interaction TypeDescriptionExampleReference
Metal-LigandCoordination between a metal center (e.g., Zn in Pc) and a ligand (e.g., pyridine (B92270) on a fullerene).Formation of a ZnPc-pyridylfullerene complex. acs.org
Cation-Crown EtherComplexation of a metal cation by crown ether rings attached to the Pc macrocycle, bridging molecules.Alkali metal picrates complexing with crown ether Pcs to form untilted stacks. ru.nl

Size-Selective Formation of Non-Covalent Complexes

The formation of stable supramolecular complexes relies on the principle of molecular recognition, where non-covalent interactions between two or more molecules lead to a specific, organized structure. A critical factor governing this process is complementarity in size and shape between the interacting species.

This size- and shape-selectivity is evident in the complexation of various guest molecules by host systems. For example, molecular tweezers based on nanographene structures have shown a clear preference for complexing with the larger, more π-extended C70 fullerene over the smaller C60 fullerene, as demonstrated by significantly higher binding constants. rsc.org This selectivity is driven by a better fit and more extensive non-covalent interactions, primarily dispersion and electrostatic forces. rsc.org

Similarly, the cavity size of crown ethers dictates their binding selectivity for different cations. mdpi.com For instance, 18-crown-6 (B118740) is an excellent host for the potassium ion (K+), while the smaller 12-crown-4 (B1663920) preferentially binds the lithium ion (Li+). mdpi.comresearchgate.net This principle can be extended to the design of phthalocyanine-based supramolecular systems, where the geometry of receptor sites and the size of appended groups can be tailored to achieve selective binding and assembly with specific functional molecules. The strategic use of these non-covalent interactions is crucial for creating complex, functional architectures from molecular building blocks. nih.gov

Spectroscopic Characterization Methodologies in Phthalocyanine Research

UV-Vis Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis absorption spectroscopy is a primary tool for confirming the formation of the extended π-conjugated system of phthalocyanines and for studying their electronic properties. The spectra of phthalocyanines are defined by two main absorption regions. mdpi.com

The electronic absorption spectra of phthalocyanines are characterized by two principal bands: the B-band (or Soret band) in the ultraviolet region (typically 300–400 nm) and the intense Q-band in the visible region (600–750 nm). mdpi.com The Q-band, which is of particular interest, originates from the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine (B1677752) macrocycle. worldscientific.com For metallated phthalocyanines with D4h symmetry, the Q-band appears as a single, sharp peak. mdpi.commdpi.com In contrast, metal-free phthalocyanines (D2h symmetry) exhibit a split Q-band with two components due to the lower symmetry. mdpi.com

Phthalocyanines synthesized from 3,6-disubstituted phthalonitrile (B49051) precursors, such as 3,6-Bis(decyl)phthalonitrile, display these characteristic absorptions. For instance, a zinc(II) phthalocyanine featuring non-peripheral thio-alkyl substituents shows a Q-band maximum at approximately 780 nm. jmchemsci.com An asymmetrically substituted zinc porphyrazine derived from 3,6-bis(decylthio)phthalonitrile exhibits its Q-band at 676 nm. worldscientific.com

Phthalocyanine TypeBandTypical Wavelength (nm)Reference
General MetallophthalocyaninesB-band (Soret)300-500 mdpi.com
General MetallophthalocyaninesQ-band600-750 mdpi.com
Non-peripheral thio-alkyl Zn(II) PcQ-band~780 jmchemsci.com
Asymmetric Zn(II) Porphyrazine from 3,6-bis(decylthio)phthalonitrileQ-band676 worldscientific.com

The position of substituents on the phthalonitrile precursor has a profound effect on the electronic spectrum of the resulting phthalocyanine. The substitution of decyl groups at the 3,6-positions of the phthalonitrile ring places them at the "non-peripheral" positions of the final phthalocyanine macrocycle. This non-peripheral substitution is known to cause a significant bathochromic shift (red-shift) in the Q-band absorption. researchgate.netheeneygroup.com

This red-shift occurs because the steric hindrance between substituents on adjacent benzene (B151609) units forces the phthalocyanine core to distort and adopt a more non-planar conformation. umich.edu This distortion alters the electronic structure and reduces the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. nih.gov For example, a comparative study of octakis(dodecyl)phthalocyanines demonstrated that the Q-band for the non-peripherally substituted isomer was red-shifted by approximately 18 nm compared to its peripherally substituted counterpart. mdpi.com Similarly, a zinc porphyrazine derived from 3,6-bis(decylthio)phthalonitrile showed a Q-band shifted 26 nm to longer wavelengths compared to the unsubstituted zinc phthalocyanine. worldscientific.com This effect is a hallmark of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanines derived from 3,6-disubstituted phthalonitriles. heeneygroup.com

Phthalocyanines, being large planar aromatic molecules, have a strong tendency to aggregate in solution, which significantly alters their spectroscopic properties. This aggregation is typically concentration-dependent. In UV-Vis spectra, aggregation is often manifested by the appearance of a new, blue-shifted band or a broad, less-defined Q-band. nih.gov

The study of aggregation is crucial for understanding the behavior of these compounds in various applications. To minimize intermolecular aggregation and study the properties of the monomeric species, spectra are typically recorded in very dilute solutions (e.g., down to 10⁻⁷ mol dm⁻³). researchgate.net The absence of aggregation can be confirmed by verifying that the solution adheres to the Beer-Lambert law, where a linear relationship exists between absorbance and concentration. A deviation from this linearity is a strong indicator of aggregation. mdpi.comresearchgate.netarizona.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural elucidation of phthalonitrile precursors and their corresponding phthalocyanine products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. researchgate.netbohrium.com

¹H NMR spectroscopy is used to confirm the identity and purity of this compound and the phthalocyanines derived from it. For the precursor, the spectrum is expected to be relatively simple due to the molecule's symmetry.

Based on data for the closely related compound 3,6-bis(decylthio)phthalonitrile, the key signals for this compound would be:

A singlet for the two equivalent aromatic protons (H-4 and H-5) around δ 7.72 ppm. jmchemsci.com

A triplet corresponding to the four protons of the methylene (B1212753) groups directly attached to the aromatic ring (α-CH₂).

A broad multiplet for the bulk of the methylene protons in the two decyl chains.

A triplet for the six protons of the terminal methyl groups (–CH₃). jmchemsci.com

For the resulting octakis(decyl)phthalocyanine, the ¹H NMR signals become broader due to the presence of positional isomers and potential aggregation. tubitak.gov.tr However, distinct signals for the aromatic protons and the alkyl chain protons are still observable and confirm the structure. researchgate.net

Proton Environment (in this compound)Expected Chemical Shift (δ, ppm)MultiplicityReference Analogue
Aromatic (H-4, H-5)~7.7Singlet jmchemsci.com
α-CH₂ (attached to ring)~2.9Triplet jmchemsci.com
-(CH₂)₈-~1.2-1.7Multiplet jmchemsci.com
-CH₃~0.9Triplet jmchemsci.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for the nitrile, aromatic, and aliphatic carbons.

Based on analyses of similar 3,6-disubstituted phthalonitriles, the expected chemical shifts are as follows: nih.gov

A signal for the nitrile carbons (–C≡N) is characteristically found around δ 116-117 ppm. nih.govrsc.org

Signals for the aromatic carbons, with the carbons bearing the decyl substituents (C-3, C-6) appearing at a different chemical shift from the carbons bearing the nitrile groups (C-1, C-2) and the proton-bearing carbons (C-4, C-5). For a related structure, these appeared in the δ 130-146 ppm range. nih.gov

A series of signals in the aliphatic region (δ 14-32 ppm) corresponding to the ten distinct carbon environments in the decyl chains. nih.gov

Carbon Environment (in this compound)Expected Chemical Shift (δ, ppm)Reference Analogue
-C≡N~116-117 nih.govrsc.org
Aromatic Carbons (C-Ar)~130-146 nih.gov
Aliphatic Carbons (-CH₂-, -CH₃)~14-32 nih.gov

Determination of Isomeric Ratios

The synthesis of octasubstituted phthalocyanines from 3,6-disubstituted phthalonitriles, such as this compound, is notable because it leads to the formation of a single structural isomer: the 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine. heeneygroup.comthieme-connect.de This specificity circumvents the complex issue of isomeric mixtures that often arise from other substitution patterns (e.g., from 3,5- or 4,5-disubstituted phthalonitriles). thieme-connect.dedcu.ie

In cases where mixtures of isomers are possible, such as in the statistical condensation of two different phthalonitriles, the resulting products typically include four constitutional isomers with distinct symmetries: C4h, D2h, C2v, and Cs. google.com The separation and quantification of these isomers are challenging due to their similar physical and chemical properties. dergipark.org.tr Researchers have employed techniques like High-Performance Liquid Chromatography (HPLC), often with specialized columns designed to leverage π-π interactions, to separate such isomeric mixtures. google.com Subsequent characterization by 1H-NMR spectroscopy allows for the assignment of structures to the separated isomers. google.comacs.org While a statistical condensation is expected to yield a 1:1:2:4 ratio of C4h:D2h:C2v:Cs isomers, the actual distribution can be influenced by reaction conditions such as temperature and the choice of catalyst or base. google.com However, for phthalocyanines derived solely from this compound, this complexity is avoided, yielding a product with a singular, well-defined substitution pattern. heeneygroup.comthieme-connect.de

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

FT-IR spectroscopy is an indispensable tool for monitoring the conversion of phthalonitrile precursors into the phthalocyanine macrocycle. Its primary diagnostic feature is the strong, sharp absorption band corresponding to the nitrile (C≡N) group.

The successful cyclotetramerization of this compound into its corresponding octasubstituted phthalocyanine is unequivocally confirmed by the disappearance of the characteristic C≡N stretching vibration, which is typically observed in the range of 2227–2230 cm⁻¹ for the phthalonitrile precursor. mdpi.comjmchemsci.commdpi.com This change serves as the primary indicator that the nitrile functionalities have been consumed in the formation of the phthalocyanine's isoindole units. mdpi.com

Analysis of Characteristic Vibrational Modes

A detailed analysis of the FT-IR spectra for both the precursor and the final phthalocyanine product reveals key vibrational modes that define their molecular structure. For the metal-free octakis(decyl)phthalocyanine, the appearance of a new stretching vibration around 3300 cm⁻¹ is indicative of the inner-core N-H bonds, a feature absent in the starting phthalonitrile and in metallated phthalocyanine derivatives. mdpi.commdpi.com The spectra of both the precursor and the product are also characterized by strong absorptions in the 2850–2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds within the long decyl chains. jmchemsci.com

Table 1. Characteristic FT-IR Vibrational Modes for this compound and its corresponding Metal-Free Phthalocyanine.
Vibrational ModeFrequency Range (cm⁻¹)CompoundReference
N-H Stretch~3300Phthalocyanine mdpi.commdpi.com
Aromatic C-H Stretch~3080Phthalonitrile jmchemsci.com
Aliphatic C-H Stretch2850 - 2960Both jmchemsci.com
Nitrile (C≡N) Stretch2227 - 2230Phthalonitrile mdpi.comjmchemsci.com
Aromatic C=C Stretch~1600Phthalocyanine mdpi.com
Aliphatic C-H Bend~1450Phthalonitrile jmchemsci.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. nasa.govntu.edu.tw For phthalocyanine research, XPS is particularly valuable for analyzing the different chemical environments of nitrogen and carbon atoms in the macrocycle.

Studies on long-chain alkyl-substituted phthalocyanines, such as octakis(dodecyl)phthalocyanines, provide a direct analogue for what to expect from phthalocyanines derived from this compound. mdpi.comnih.govnih.gov XPS analysis can differentiate the core-level binding energies of nitrogen atoms based on their position and bonding within the phthalocyanine ring, as well as distinguish the carbon atoms of the aromatic core from those in the aliphatic side chains. nih.govacs.org

N 1s Core Level Analysis

The high-resolution N 1s XPS spectrum of a phthalocyanine is a powerful probe of its core structure. For a metal-free phthalocyanine, the N 1s envelope can be deconvoluted into distinct peaks corresponding to the different nitrogen environments. mdpi.comnih.gov There are three types of nitrogen atoms:

N-H: The two inner nitrogen atoms bonded to hydrogen atoms.

Nmeso: The four aza-bridging nitrogen atoms.

Ncore: The remaining two inner nitrogen atoms that are not protonated.

Upon metallation, for instance with zinc (N-Zn), the N-H and Ncore environments become four equivalent metal-coordinated nitrogens, simplifying the spectrum. mdpi.comnih.gov

Table 2. Typical Binding Energies (BE) from N 1s Core Level Analysis of Octa-alkyl-substituted Phthalocyanines.
Nitrogen TypeTypical Binding Energy (eV)Compound TypeReference
N-H~399.6 - 399.8Metal-Free nih.govacs.org
N-Zn~398.7Zinc Complex acs.org
Nmeso (Aza-bridge)~398.2Metal-Free nih.gov
Ncore (Pyrrole)~397.7 - 397.8Metal-Free nih.govacs.org

C 1s Core Level Analysis

The C 1s core level spectrum of an alkyl-substituted phthalocyanine is inherently more complex than the N 1s spectrum. It is composed of multiple overlapping peaks that correspond to the different carbon environments within the molecule. researchgate.net Deconvolution of the C 1s spectrum can distinguish between:

Aromatic carbons (C-C): Carbons within the benzene rings of the phthalocyanine macrocycle.

Pyrrole (B145914) carbons (C-N): The eight carbon atoms in the pyrrole units that are directly bonded to nitrogen atoms.

Aliphatic carbons (C-C/C-H): The numerous carbons of the decyl side chains.

Shake-up satellites: These are features at higher binding energies that arise from π-π* transitions in the aromatic system, and their presence is a characteristic signature of the conjugated phthalocyanine ring. researchgate.net

The main C 1s peak is typically assigned to the undifferentiated C-C bonds of the aromatic rings and the aliphatic chains, while a distinct, shifted component is attributed to the C-N bonds of the pyrrole rings. researchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Unoccupied Electronic States

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Spectroscopy (XAS), is a powerful technique for probing the unoccupied electronic states (i.e., the Lowest Unoccupied Molecular Orbital, LUMO, and higher orbitals) of a molecule. scm.comresearchgate.net It is particularly effective for determining the orientation of molecules within thin films. kit.edu

The technique relies on the absorption of tunable, polarized X-rays, which excites a core electron (e.g., from the C 1s or N 1s level) into an unoccupied state. The resulting absorption spectrum has sharp resonance peaks corresponding to these transitions. For planar molecules like phthalocyanines, transitions into π* orbitals (which are oriented perpendicular to the molecular plane) and σ* orbitals (oriented parallel to the plane) have a strong angular dependence with respect to the incident polarized X-ray beam. researchgate.net By measuring spectra at different angles of incidence, the average orientation of the molecules relative to a substrate can be determined. researchgate.netresearchgate.net

The N K-edge NEXAFS spectrum is especially sensitive to the local electronic structure. scm.com It can differentiate between the pyrrole and aza-bridging nitrogen atoms and is strongly influenced by the presence and nature of the central metal ion. scm.comresearchgate.net This makes NEXAFS a highly sensitive tool for investigating the electronic properties of metallophthalocyanines and understanding how factors like substitution and metal coordination affect their unoccupied orbitals. rsc.orguwa.edu.au

Probing Unoccupied Electronic Structure

The unoccupied electronic states of phthalocyanine molecules, including the Lowest Unoccupied Molecular Orbital (LUMO), are critical to understanding their electron-accepting capabilities and performance in electronic devices. Inverse Photoemission Spectroscopy (IPES) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are principal techniques for investigating these empty orbitals. mpg.deuu.nl

IPES functions as the conceptual opposite of photoemission spectroscopy; it involves directing a beam of low-energy electrons at a sample and detecting the photons emitted as the electrons occupy previously empty states. researchgate.netresearchgate.net This provides a direct measure of the density of unoccupied states above the Fermi level. mdpi.com In studies of metal phthalocyanines (MPcs), IPES spectra reveal distinct features corresponding to the LUMO and higher-energy antibonding orbitals. mdpi.com For instance, in various MPc thin films, features below 3 eV are often attributed to states arising from the hybridization of metal 3d and ligand orbitals, while emissions above 3 eV are typically associated with purely organic empty orbitals of the phthalocyanine ring. mdpi.com

NEXAFS, a synchrotron-based technique, provides element-specific information about the unoccupied states by exciting core electrons (e.g., from carbon, nitrogen, or the central metal) into empty orbitals. mpg.de The resulting absorption spectra show sharp resonance peaks corresponding to transitions into unoccupied π* orbitals and broader features for transitions into σ* orbitals. mpg.de The polarization dependence of these transitions in NEXAFS is particularly powerful for determining the orientation of the molecules. mpg.denih.gov For example, in NiPc films, transitions to π* orbitals are maximized when the electric field vector of the X-rays is perpendicular to the molecular plane, while transitions to σ* orbitals are strongest when it is parallel. mpg.de

Key Research Findings from Spectroscopic Probes of Unoccupied States:

TechniqueFindingPhthalocyanine SystemCitation
IPES & NEXAFSIdentified unoccupied molecular orbitals and determined that the molecular planes are parallel to the Cu(110) surface.NiPc, CuPC, H2PC on Ag(110) and Cu(100) mpg.de
IPESRevealed that IPES features below 3 eV originate from mixed metal-ligand orbitals, while those above 3 eV are from pure organic orbitals.FePc, CoPc, CuPc on Au(111) mdpi.com
NEXAFSUsed to selectively probe unoccupied states associated with the central metal and surrounding nitrogen atoms.Titanium Phthalocyanines uu.nl

Studies of Molecular Orientation in Thin Films

The performance of phthalocyanine-based devices is critically dependent on the molecular orientation and packing within thin films. Spectroscopic methods are vital for elucidating this organization at the molecular level. NEXAFS spectroscopy is a premier tool for this purpose due to its sensitivity to the orientation of molecular orbitals relative to the polarized X-ray beam. mpg.denih.gov By varying the incidence angle of the synchrotron radiation and monitoring the intensity of π* and σ* resonances, the average tilt angle of the phthalocyanine macrocycles with respect to the substrate can be accurately determined. mpg.desquarespace.com Studies on chloroaluminum phthalocyanine (AlClPc) films have used angle-dependent NEXAFS to track changes in molecular orientation during chemical transformations. nih.gov

Other techniques like Fourier-transform infrared (FTIR) spectroscopy, particularly in reflection-absorption infrared spectroscopy (RAIR) mode, and Raman spectroscopy also provide orientational information. researchgate.net A comparison between normal incidence FTIR and RAIR spectra can show whether the molecular cores are arranged perpendicular or parallel to the surface. researchgate.net Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) complement these spectroscopic techniques by providing real-space images of the film morphology, revealing columnar structures and domain orientations. researchgate.netresearchgate.net For instance, studies on octasubstituted phthalocyanines have shown they self-assemble into cofacial rodlike aggregates, which form highly coherent multilayer films with the columns aligned. acs.org

Photoemission Spectroscopy (UPS, IPS, Resonant Photoemission) for Occupied Electronic States

Photoemission spectroscopy (PES) is a powerful surface-sensitive technique used to directly probe the energy distribution of occupied electronic states in molecules. diva-portal.orgaip.org It is based on the photoelectric effect, where irradiating a material with photons of sufficient energy leads to the emission of electrons. aip.org The kinetic energy of these photoelectrons is measured, which allows for the calculation of their binding energy within the material. aip.org In the context of phthalocyanines derived from precursors like this compound, PES provides crucial data on the highest occupied molecular orbital (HOMO), valence band structure, and interfacial electronic phenomena. aip.org

Investigation of Occupied Electronic Levels

Ultraviolet Photoemission Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS) are the two main variants of PES. UPS uses ultraviolet photons (typically from He I or He II lamps) to probe the valence electron region with high resolution, providing detailed information about the molecular orbitals involved in chemical bonding and charge transport, such as the HOMO. aip.org XPS employs X-rays to access deeper core-level electrons, which provides information about the elemental composition and chemical environment of the atoms. diva-portal.orgaip.org

For substituted phthalocyanines, XPS is particularly useful for differentiating between the various nitrogen atoms within the macrocycle. mdpi.com For example, in metal-free phthalocyanines, distinct binding energies can be resolved for the inner-core nitrogens bonded to hydrogen (N-H) and those that are not (Ncore). mdpi.comnih.gov The bridging aza-nitrogens (Nmeso) also have a characteristic binding energy. mdpi.comnih.gov Upon metallation, the core nitrogen signals shift as they coordinate to the central metal (N-M). mdpi.comnih.gov A study on non-peripherally octakis(dodecyl)phthalocyanine, a close analogue to a decyl-substituted derivative, used XPS to identify these different nitrogen environments. mdpi.com

Table of Representative N 1s Binding Energies in Phthalocyanines:

Nitrogen TypeTypical Binding Energy (eV)Phthalocyanine SystemCitation
N-H~399.6 - 399.8Metal-free octakis(dodecyl)phthalocyanine mdpi.comnih.gov
Nmeso (aza-bridge)~398.1 - 398.2Metal-free and metallated phthalocyanines mdpi.comnih.gov
Ncore (unprotonated)~397.7 - 397.8Metal-free octakis(dodecyl)phthalocyanine mdpi.comnih.gov
N-Zn~398.7Zinc octakis(dodecyl)phthalocyanine nih.gov

Binding energies are approximate and can vary based on molecular structure and experimental conditions.

Valence Band Structure Analysis

In peripherally substituted phthalocyanines, such as those with long alkyl chains like decyl groups, the substituents themselves contribute to the valence band structure. aip.org A UPS study on 1,4-octa-alkyl-substituted zinc phthalocyanines showed that additional, broad features appear in the valence spectra in the 5–12 eV binding energy range. aip.org The intensity of these features increases with the length of the alkyl chains and are assigned to contributions from the C 2p orbitals of the alkyl groups. aip.org While these bulky substituents are primarily added to improve solubility, they also directly impact the electronic signature of the molecule. aip.org

Examination of Intermolecular Charge Transfer Effects

Intermolecular charge transfer is a fundamental process at the interface between two different molecules or between a molecule and a substrate. nih.govbeilstein-journals.org This phenomenon can be studied using photoemission spectroscopy by observing shifts in the core and valence level spectra. When charge is transferred from one material to another, it creates an interface dipole, which causes a rigid shift of the entire spectrum of the affected material to higher or lower binding energy. nih.govbeilstein-journals.org

For phthalocyanines, charge transfer effects are often investigated at interfaces with electron-donating or electron-accepting materials. beilstein-journals.org Scanning tunneling spectroscopy (STS), a related technique, can also probe these effects by measuring the local density of states. nih.gov The introduction of electron-withdrawing or electron-donating substituents onto the phthalocyanine macrocycle can significantly alter its tendency to participate in charge transfer. nih.gov The efficiency of intramolecular charge transfer (ICT) can be correlated with the molecule's reduction potential, which is influenced by these peripheral groups. nih.gov

Mass Spectrometry (MALDI-TOF, High-Resolution Mass Spectrometry) for Molecular Weight Determination

Mass spectrometry is an essential analytical technique for confirming the successful synthesis of target molecules by providing a precise determination of their molecular weight. For large, often sparingly soluble molecules like substituted phthalocyanines, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly effective. elsevierpure.comacs.org In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte, and the ions are accelerated into a field-free drift tube. mdpi.com Their time of flight to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight measurement. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides even greater precision, enabling the determination of the elemental formula of a compound by distinguishing between ions of very similar nominal mass. colab.ws Both MALDI-TOF and HRMS are routinely used to characterize precursor phthalonitriles and the final phthalocyanine products. elsevierpure.comcolab.ws For example, the synthesis of phthalocyanines from 3,6-disubstituted phthalonitriles is confirmed when the mass spectrum shows the expected molecular ion peak for the cyclotetramerized product. researchgate.netjmchemsci.com

Table of Exemplary Mass Spectrometry Data for Phthalonitrile Precursors:

CompoundTechniqueCalculated Mass (m/z)Found Mass (m/z)Citation
3,6-Bis(butylthio)phthalonitrileFAB-MS304.52305 jmchemsci.com
3,6-Bis(hexylthio)phthalonitrileFAB-MS360.64361 jmchemsci.com
3,6-Bis(octylthio)phthalonitrileFAB-MS416.76417 jmchemsci.com
Aldehyde-substituted ZnPcMALDI-TOF-MS1342.52 [M+H]⁺1342.98 researchgate.net

Note: The table includes examples of similar substituted phthalonitriles to illustrate the application of the technique. FAB-MS is an older ionization technique with similar principles to MALDI for this application.

Polymerization of Phthalonitrile Derivatives

Phthalonitrile (B49051) Resin Formation and Curing Processes

The formation of phthalonitrile resins is an addition polymerization reaction that transforms monomeric precursors into a densely cross-linked polymer network. kpi.ua This process is typically performed by heating the phthalonitrile monomer in its molten state for extended periods at high temperatures. google.com The curing process involves the reaction of the terminal cyano groups to form a network composed of stable heterocyclic structures, such as isoindoline (B1297411), triazine, and phthalocyanine (B1677752) rings. researchgate.netresearchgate.net This thermal polymerization can exhibit self-promoted curing behavior, although the reaction can be slow and require high temperatures. researchgate.net

The neat polymerization of phthalonitrile monomers without a curing agent or catalyst can be challenging, even under extreme thermal conditions, which can be attributed to the rigidity of the molecular structure and the absence of an initiating agent. scribd.com To facilitate the curing process, various additives or curing agents, such as aromatic amines, are often incorporated in small quantities. google.comscribd.com These agents initiate the polymerization, which then propagates through the bulk of the monomer. scribd.com A key advantage of this curing process is the absence of volatile by-products, which allows for the fabrication of void-free components with superior mechanical properties. kpi.ua

The curing process can be monitored by techniques like differential scanning calorimetry (DSC), which reveals the exothermic transitions associated with the polymerization reaction. google.com For instance, a DSC thermogram of a resveratrol-based phthalonitrile showed an exothermic peak around 225°C and another above 350°C, indicating the polymerization progression. google.com The viscosity of the melt increases significantly during curing until a vitrified, solid thermoset is formed. google.com The final properties of the resin can be optimized by post-curing at elevated temperatures, often under an inert atmosphere. kpi.ua

Catalytic Polymerization and Kinetic Studies

The inherently slow curing rate of many phthalonitrile monomers necessitates the use of catalysts to make the polymerization process more efficient for practical applications. nih.govmdpi.com Catalysts not only accelerate the reaction but can also lower the required curing temperature, broaden the processing window, and enhance the final properties of the thermoset resin. nih.govmdpi.com Kinetic studies, often employing DSC, are crucial for understanding the effect of these catalysts and modeling the reaction behavior. researchgate.netnih.gov

Inorganic fillers, traditionally used to enhance mechanical or thermal properties, can also play a catalytic role in phthalonitrile polymerization. Alumina (B75360) (Al₂O₃) particles, for example, have been investigated as a potential catalyst and property enhancer for phthalonitrile resins. nih.govresearchgate.net Studies on alumina-filled, resorcinol-based phthalonitrile have shown that the filler has a distinct catalytic effect, separate from its role as a reinforcing agent. nih.gov

The addition of alumina fillers can accelerate the conventionally slow curing process of phthalonitrile. nih.govresearchgate.net This catalytic activity is indicated by the presence of an exothermic peak in DSC analysis that points to the catalytic polymerization of the monomer. nih.gov Evidence from Fourier transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS) suggests a chemical interaction between the alumina filler and the phthalonitrile resin. nih.gov Specifically, an Al-N peak observed in XPS analysis when alumina is added to the phthalonitrile before curing supports the hypothesis of this interaction. nih.gov This chemical bonding contributes to the improved performance and thermal stability of the resulting composite material. nih.govresearchgate.net While inorganic fillers like SiC, ZrO₂, and BN have been used in phthalonitrile blends, the catalytic role of alumina presents a dual benefit of enhancing both processability and thermomechanical properties. nih.govresearchgate.net

Carborane derivatives have emerged as effective catalysts for the polymerization of phthalonitrile resins, offering enhanced thermal and oxidative stability. nih.govmdpi.com These boron cluster compounds possess unique structures that can promote the curing reaction. mdpi.comnih.gov For example, a prepolymer (BPh-Q) was prepared by reacting biphenyl (B1667301) phthalonitrile (BPh) monomers with 1,7-bis(hydroxymethyl)-m-carborane (B1496802) (QCB). nih.govmdpi.com This carborane-modified prepolymer exhibited significantly better solubility, a faster curing speed, and a lower curing temperature compared to the pure BPh monomer. nih.govmdpi.com

The catalytic effect of carborane is attributed to the B-H bonds within its structure. nih.govmdpi.com Experimental and theoretical models suggest that the B-H bond promotes the curing reaction of the nitrile groups through a Markovnikov addition reaction. nih.gov The hydroxyl groups and active hydrogen atoms from the B-H bonds can transfer to the nitrogen atom of the nitrile group, initiating a series of nucleophilic reactions that lead to the formation of triazine, isoindoline, and ultimately phthalocyanine ring structures. mdpi.com This catalytic action greatly accelerates the polymerization process at lower temperatures, leading to resins with enhanced thermostability and oxidation resistance. nih.govmdpi.com Rheological studies have confirmed that as the content of the carborane derivative increases, the gelation temperature decreases, indicating an improved degree of polymerization under the same conditions. mdpi.com

Characterization of Curing Kinetics and Underlying Mechanisms

Understanding the curing kinetics and the underlying chemical mechanisms is fundamental to controlling the polymerization of phthalonitrile resins and tailoring their final properties. rsc.org Techniques such as Differential Scanning Calorimetry (DSC), Fourier Transform Infrared (FTIR) spectroscopy, and rheological analysis are extensively used for this purpose. researchgate.netrsc.org

Non-isothermal DSC is a common method to study curing kinetics, where the activation energy (Eα) of the reaction can be calculated using isoconversional methods. researchgate.netnih.gov For example, in a study of a bisphenol A-type phthalonitrile (BAPH) blended with an epoxy system, the activation energy for the curing reaction was found to decrease significantly with the incorporation of the phthalonitrile component, confirming a promoting effect. nih.gov For some monomers, the curing reaction is found to follow an autocatalytic model, where the reaction products accelerate the polymerization. researchgate.net This is particularly true for phthalonitriles containing amine groups, where active hydrogen atoms can catalyze the crosslinking of cyano groups, leading to a lower curing temperature and a faster curing rate. rsc.org

Density functional theory (DFT) studies have provided deeper molecular-level insights into the curing mechanism, especially when promoted by aromatic amines. rsc.org These studies suggest that the rate-determining step is the initial nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. rsc.org The amine acts as a crucial H-transfer promoter throughout the reaction. rsc.org The amidine and subsequently formed isoindoline are key intermediates that readily react with other phthalonitrile molecules, propagating the network. rsc.org The intramolecular cyclization of these intermediates is a vital step in forming the stable heterocyclic rings that characterize the cured resin. rsc.org FTIR spectroscopy confirms the curing process by monitoring the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to the formation of triazine and other heterocyclic structures. elsevierpure.com

Formation of Polyphthalocyanine Resins

Phthalocyanines are large, aromatic macrocyclic compounds that can be formed from the polymerization of phthalonitrile precursors. When 3,6-disubstituted phthalonitriles like 3,6-Bis(decyl)phthalonitrile undergo polymerization, they can form highly stable polyphthalocyanine resins. The alkyl substituents in the 3 and 6 positions influence the solubility and processing characteristics of the monomers and the properties of the final polymer.

The synthesis of 3,6-dialkylphthalonitriles can be achieved through methods like the nickel-catalyzed Negishi coupling reaction, which has been shown to be effective for producing these compounds in good yields. researchgate.net The subsequent polymerization, or cyclotetramerization, of four phthalonitrile molecules leads to the formation of the phthalocyanine macrocycle. This process can be conducted in the presence of a metal salt, such as zinc acetate, to yield a metallophthalocyanine, or without a metal template to form the metal-free derivative. acs.org

For instance, studies on the closely related 3,6-bis(dodecyl)phthalonitrile have demonstrated its use in statistical condensation reactions to create complex phthalocyanine structures. acs.org These reactions can involve co-polymerization with other phthalonitrile derivatives to introduce different functionalities into the final macrocycle. acs.org The resulting phthalocyanine resins are known for their intense color and strong electronic absorption in the visible region, particularly the characteristic Q-band, making them suitable for applications in dyes, pigments, and functional materials. researchgate.net The long alkyl chains, such as the decyl groups in this compound, enhance the solubility of the macrocycles, facilitating their characterization and processing.

Synthesis and Characterization of Imide-Containing Phthalonitrile Polymers

To combine the superior thermal stability of polyimides with the processing advantages of phthalonitrile resins, imide-containing phthalonitrile monomers have been synthesized and polymerized. kpi.uascribd.com This approach incorporates thermally stable imide linkages into the backbone connecting the terminal phthalonitrile units. kpi.ua

A common synthetic route involves the reaction of an aromatic dianhydride, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride, with an amino-functionalized phthalonitrile like 4-(3-aminophenoxy)phthalonitrile. kpi.ua This initially forms a di(amic acid) phthalonitrile intermediate. kpi.ua A crucial aspect of this synthesis is the conversion of the amic acid linkages into the more stable imide rings before the main polymerization of the nitrile groups. kpi.ua This is typically achieved by thermal or chemical means and is advantageous because it prevents the evolution of volatile by-products (like water) during the final curing stage, which would otherwise create voids in the finished polymer. kpi.ua

The resulting imide-containing phthalonitrile monomer can then be polymerized through an addition reaction, often catalyzed by a small amount of an aromatic amine. kpi.ua The curing is performed by heating the degassed monomer, which first melts and is then held at temperatures above its glass transition point to facilitate the cross-linking reaction. kpi.ua The resulting polymers exhibit excellent thermal and oxidative stability, with catastrophic decomposition occurring at very high temperatures. kpi.ua For example, an imide-linked phthalonitrile polymer showed superior oxidative stability compared to bisphenol-based phthalonitrile resins when cured under identical conditions. kpi.ua

Advanced Applications and Material Science Perspectives of Decyl Substituted Phthalocyanines

Organic Electronics and Optoelectronic Devices

Decyl-substituted phthalocyanines are versatile materials for a variety of organic electronic and optoelectronic devices. Their excellent thermal and chemical stability, coupled with their tunable electronic properties, make them suitable for use as active materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). The introduction of decyl groups enhances their processability, allowing for the fabrication of devices using cost-effective techniques like spin-coating and printing.

While less common than in other applications, decyl-substituted phthalocyanines have been explored for their potential use in OLEDs, primarily as hole injection or transport layers. Their appropriate energy levels can facilitate the injection of holes from the anode into the emissive layer, improving device efficiency and stability. The solubility imparted by the decyl chains is a key advantage for fabricating multilayer devices from solution. For example, soluble tetra-alkyl-substituted copper phthalocyanines have been shown to act as effective hole-blocking materials, leading to enhanced OLED efficiency and lifetime by preventing unstable cationic species in the emissive layer. nih.gov The use of green solvents for processing substituted aluminum phthalocyanine (B1677752) thin films as anode buffer layers has also been demonstrated, resulting in significantly enhanced luminance. mdpi.com

Interactive Data Table: Performance of OLEDs Incorporating Alkyl-Substituted Phthalocyanines

Compound Device Role Max. Luminance (cd/m²) Luminous Efficiency (cd/A) Half-Lifetime (min)
AlMePc Anode Buffer Layer 11,790 Not Specified 1,860

Decyl-substituted phthalocyanines are extensively studied as donor materials in organic solar cells due to their strong absorption in the visible and near-infrared regions of the solar spectrum. scirp.org The long alkyl chains not only improve solubility but also influence the morphology of the active layer blend, which is critical for efficient charge separation and transport.

In DSSCs, phthalocyanines act as sensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov The decyl groups can help to prevent dye aggregation on the TiO2 surface, which can otherwise quench photo-excited states and reduce efficiency. bohrium.com Asymmetric zinc phthalocyanines with alkyl chain substituents have been shown to form highly efficient light-harvesting layers, with one such device exhibiting a power conversion efficiency (PCE) of 6.4%. bohrium.com Theoretical studies using density functional theory (DFT) have also been employed to design and screen novel zinc phthalocyanine-based dyes, predicting their potential for high performance in DSSCs. nih.govrsc.orgresearchgate.net

Interactive Data Table: Performance of DSSCs with Alkyl-Substituted Zinc Phthalocyanine Sensitizers

Sensitizer PCE (%) Jsc (mA/cm²) Voc (V) Fill Factor
PcS20 6.4 13.5 0.66 0.72
Isopropoxy ZnPc (Simulated) 9.50 Not Specified Not Specified Not Specified

In bulk heterojunction (BHJ) solar cells, decyl-substituted phthalocyanines are blended with an acceptor material, often a fullerene derivative, to form the photoactive layer. nih.gov The morphology of this blend is crucial for creating a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge transport to the electrodes. The solubility of decyl-substituted phthalocyanines allows for the use of solution-based processing techniques to fabricate these devices. rsc.org Unsymmetrical zinc phthalocyanines containing donor groups have been specifically designed for BHJ applications to enhance photovoltaic conversion efficiency. researchgate.net Non-peripherally octaalkyl-substituted nickel phthalocyanines have also been successfully used as dopant-free hole transport materials in high-efficiency perovskite solar cells, achieving a PCE of 14.07%. iphy.ac.cnresearchgate.net

The self-organization of decyl-substituted phthalocyanines into ordered structures makes them excellent candidates for the active channel material in OTFTs. researchgate.net These long alkyl chains promote the formation of discotic liquid crystalline phases, where the molecules stack into columns, providing pathways for efficient charge transport. semanticscholar.org The charge carrier mobility in these devices is highly dependent on the molecular packing and orientation relative to the substrate. Metal phthalocyanines, in general, are known for their robust charge transport properties and chemical stability, making them ideal for OTFT applications. bohrium.comdtic.mil Silicon phthalocyanines (SiPcs) have shown particular promise as n-type or ambipolar organic semiconductors in OTFTs. squarespace.comunibo.it Studies have shown that increasing the electron-withdrawing character of substituents can lead to a reduction in the threshold voltage of these devices. squarespace.com

Interactive Data Table: Charge Carrier Mobility in Alkyl-Substituted Phthalocyanine OTFTs

Phthalocyanine Derivative Carrier Type Mobility (cm²/Vs) On/Off Ratio
(3PS)2-SiPc (n-propyl) n-type 0.01 - 0.04 Not Specified
Copper Phthalocyanine (CuPc) Ambipolar ~3 x 10⁻² Not Specified

The charge transport properties of decyl-substituted phthalocyanines are fundamental to their performance in electronic devices. The mobility of charge carriers is influenced by factors such as the length of the alkyl chains, the central metal atom, and the molecular packing in the solid state. d-nb.info Electrochemical studies, such as cyclic voltammetry, are used to determine the energy levels (HOMO and LUMO) of these materials, which are crucial for understanding charge injection and transport in devices. nih.govnih.gov For instance, metal-free phthalocyanines with shorter alkyl chains have shown up to four ring-based redox processes. semanticscholar.org The introduction of a metal center, such as zinc, tends to shift all redox potentials to lower values. nih.gov Furthermore, the charge transport can be ambipolar, meaning both holes and electrons can be transported, which is a desirable property for certain electronic applications. d-nb.info

Organic Solar Cells (OSCs) and Photovoltaics (OPVs)

Development of Functional Dyes and Pigments

Decyl-substituted phthalocyanines, derived from 3,6-Bis(decyl)phthalonitrile, represent a significant advancement in the field of functional dyes and pigments. The introduction of eight decyl chains onto the periphery of the phthalocyanine macrocycle imparts unique properties that enhance their performance and expand their applicability compared to unsubstituted phthalocyanines. These long alkyl chains improve the solubility of the phthalocyanine molecules in organic solvents, which is a crucial factor for their processing and incorporation into various media such as printing inks, paints, and plastics. nih.gov This enhanced solubility allows for the formation of uniform and stable dispersions, leading to higher quality and more consistent coloration.

The decyl substituents also influence the solid-state properties of the phthalocyanines, affecting their crystal packing and, consequently, their coloristic and performance attributes. In the solid state, the aggregation behavior of phthalocyanine molecules is a key determinant of their final color and stability. The bulky decyl groups can modulate this aggregation, preventing the undesirable quenching of color that can occur with excessive π-π stacking. This allows for the retention of vibrant and intense colors, particularly in the characteristic blue and green regions of the visible spectrum for which phthalocyanines are renowned. acs.org

Furthermore, the thermal and chemical stability inherent to the phthalocyanine core is retained in these decyl-substituted derivatives, making them suitable for applications that demand high durability. nih.gov The combination of high stability, excellent color properties, and improved processability makes decyl-substituted phthalocyanines attractive for use in high-performance coatings, specialty plastics, and advanced printing technologies where long-term color fastness and resistance to environmental degradation are critical requirements. Research in this area continues to explore how variations in the alkyl chain length and substitution pattern can be used to fine-tune the optical and material properties of these functional dyes and pigments for specialized applications.

Sensing Applications (e.g., Gas Sensors, Electrochemical Sensors)

The unique electronic and structural characteristics of decyl-substituted phthalocyanines make them promising materials for the development of advanced chemical sensors. Their application in both gas sensors and electrochemical sensors stems from the ability of the phthalocyanine macrocycle to interact with a variety of analytes, leading to a measurable change in their physical properties.

Gas Sensors:

Phthalocyanine-based gas sensors typically operate on the principle that the adsorption of gas molecules onto the surface of a phthalocyanine film alters its electrical conductivity. pwr.edu.pl The introduction of decyl side chains can significantly influence the sensitivity and selectivity of these sensors. The long alkyl chains can create a more ordered and porous film structure, increasing the surface area available for gas interaction. This can lead to a higher sensitivity and faster response times to target analytes. kent.ac.uk

For instance, the discotic liquid-crystalline phases exhibited by some octa-alkyl substituted phthalocyanines can provide a structured yet dynamic matrix for gas diffusion, enhancing the sensor's performance. kent.ac.uk These sensors have shown sensitivity to various gases, including oxidizing gases like nitrogen dioxide (NO₂) and reducing gases. The interaction between the analyte and the phthalocyanine can involve charge transfer, which directly impacts the charge carrier concentration in the phthalocyanine film and thus its conductivity. The specific nature of the central metal ion in the phthalocyanine core also plays a crucial role in determining the sensor's selectivity towards different gases.

Electrochemical Sensors:

In the realm of electrochemical sensing, decyl-substituted phthalocyanines can be employed as modifiers for electrode surfaces. Their electrocatalytic properties enable the sensitive and selective detection of various electroactive species in solution. The decyl chains can enhance the adhesion of the phthalocyanine to the electrode surface and create a favorable microenvironment for the electrochemical reaction.

These modified electrodes can be used for the detection of a wide range of analytes, including neurotransmitters, pollutants, and biologically important molecules. The mechanism of detection often involves the phthalocyanine mediating the electron transfer between the analyte and the electrode, leading to an amplified electrochemical signal. The high surface area and tailored electronic properties of decyl-substituted phthalocyanines can contribute to lower detection limits and improved sensor stability. rsc.org The ability to tune the electronic properties of the phthalocyanine through the central metal and peripheral substituents allows for the rational design of electrochemical sensors with specific functionalities.

Nonlinear Optics and Optical Limiting Materials

Decyl-substituted phthalocyanines have garnered significant attention for their promising third-order nonlinear optical (NLO) properties and their potential application as optical limiting materials. acrhem.orgacrhem.org These properties arise from the extensive π-conjugated system of the phthalocyanine macrocycle, which can exhibit a strong nonlinear response to intense laser radiation.

The introduction of decyl chains can enhance the NLO response of phthalocyanines in several ways. Firstly, the improved solubility allows for the preparation of high-quality, uniform thin films and solutions, which are essential for accurate NLO measurements and device fabrication. Secondly, the alkyl chains can influence the intermolecular interactions and aggregation of the phthalocyanine molecules, which in turn affects their macroscopic NLO properties. By controlling the aggregation, it is possible to optimize the conditions for a large third-order nonlinear susceptibility (χ⁽³⁾).

One of the most significant applications of the NLO properties of decyl-substituted phthalocyanines is in optical limiting. Optical limiters are materials that exhibit a decrease in transmittance with increasing incident laser intensity. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The primary mechanism responsible for the optical limiting behavior in these phthalocyanines is reverse saturable absorption (RSA). In RSA, the excited state absorption cross-section is larger than the ground state absorption cross-section, leading to a greater absorption of high-intensity light. researchgate.net

The long decyl chains can also contribute to the thermal stability of the material, which is important for withstanding the high energies associated with intense laser pulses. Research has shown that metallophthalocyanines with long alkyl or alkoxy substituents can exhibit strong RSA and are promising candidates for optical limiting applications. researchgate.net The ability to tune the NLO properties by varying the central metal atom and the peripheral substituents makes decyl-substituted phthalocyanines a versatile class of materials for the development of advanced photonic and optoelectronic devices. rsc.org

PropertyValueReference
Third-order nonlinearity (Re[χ⁽³⁾])5.93 x 10⁻¹⁰ esu (for a similar alkyl-substituted phthalocyanine) acrhem.org
Third-order nonlinearity (Im[χ⁽³⁾])0.97 x 10⁻¹⁰ esu (for a similar alkyl-substituted phthalocyanine) acrhem.org
Nonlinear refractive index (n₂)1.13 x 10⁻¹¹ cm²/W (for a similar alkyl-substituted phthalocyanine) acrhem.org
Optical limiting thresholdAs low as 0.45 J/cm² (for a similar alkyl-substituted phthalocyanine) acrhem.org

Fundamental Studies of Energy Transfer and Charge Transfer Processes

The well-defined structure and tunable electronic properties of decyl-substituted phthalocyanines make them excellent model systems for fundamental studies of energy transfer and charge transfer processes. These processes are at the heart of many important applications, including photovoltaics, photocatalysis, and molecular electronics.

The eight decyl chains attached to the phthalocyanine core influence the intermolecular organization and electronic coupling between adjacent molecules. This, in turn, has a profound impact on the efficiency of energy and charge transfer in both solution and the solid state. In dilute solutions, where the molecules are relatively isolated, intramolecular processes dominate. Upon photoexcitation, the phthalocyanine molecule can relax through various pathways, including fluorescence and intersystem crossing to a triplet state. The decyl chains can affect the rates of these processes by modifying the vibrational modes of the molecule.

In more concentrated solutions or in solid-state films, intermolecular energy and charge transfer become significant. The decyl substituents can promote the self-assembly of phthalocyanine molecules into ordered structures, such as columnar aggregates. In these assemblies, the close proximity and regular arrangement of the macrocycles facilitate the efficient transfer of excitation energy or charge between neighboring molecules. The nature of the intermolecular coupling, which is influenced by the length and packing of the decyl chains, determines whether energy transfer (via Förster or Dexter mechanisms) or charge transfer (hole or electron hopping) is the dominant process. arxiv.org

By systematically varying the central metal ion and the peripheral decyl substituents, researchers can gain valuable insights into the structure-property relationships that govern energy and charge transfer in these systems. nih.gov Techniques such as time-resolved spectroscopy and electrochemical methods are employed to probe the dynamics of these fundamental processes. A deeper understanding of how the decyl groups modulate the electronic interactions between phthalocyanine units is crucial for the rational design of new materials with optimized performance in energy conversion and molecular electronic devices. acs.org

High-Performance Composites and Coatings Derived from Phthalonitrile (B49051) Resins

This compound can serve as a key monomer in the formulation of high-performance phthalonitrile resins for advanced composites and coatings. Phthalonitrile resins are a class of thermosetting polymers known for their exceptional thermal and oxidative stability, inherent fire resistance, and low moisture absorption. specificpolymers.comresearchgate.net These properties make them suitable for applications in demanding environments, such as those encountered in the aerospace, marine, and microelectronics industries. techlinkcenter.orgresearchgate.net

The polymerization of phthalonitrile monomers, including this compound, proceeds through a cyclotetramerization of the cyano groups to form a highly cross-linked network consisting of phthalocyanine and triazine structures. This curing process results in a rigid thermoset polymer with a high glass transition temperature and excellent mechanical properties. google.com

The incorporation of decyl groups into the phthalonitrile monomer can offer several advantages for the resulting composites and coatings. The long alkyl chains can act as internal plasticizers, potentially improving the processability of the resin by lowering its melt viscosity. This can facilitate manufacturing processes such as resin transfer molding (RTM) and infusion, allowing for the fabrication of complex composite parts with high fiber volume fractions.

PropertyTypical Value for Phthalonitrile Resins
Glass Transition Temperature (Tg)> 400 °C
Thermal StabilityUp to 500 °C in air
Char YieldHigh (> 60%)
Water AbsorptionLow (< 1%)
Dielectric ConstantLow

Applications in Liquid Crystal Display Technology

The introduction of eight long decyl chains at the periphery of the phthalocyanine core in 1,4,8,11,15,18,22,25-octadecyl-phthalocyanine can induce thermotropic liquid crystalline behavior. rsc.org This property makes these materials interesting candidates for applications in liquid crystal display (LCD) technology and other optoelectronic devices. The self-assembly of these disc-shaped molecules into ordered columnar structures is the basis for their liquid crystalline properties.

The orientation of these columns can be controlled by external stimuli such as electric or magnetic fields, or by surface alignment techniques. This ability to manipulate the alignment of the phthalocyanine molecules is key to their potential use in display applications. For example, the anisotropic absorption of polarized light by the aligned columns could be exploited in various display modes.

Furthermore, the semiconducting nature of phthalocyanines, combined with their liquid crystalline properties, opens up possibilities for their use in other optoelectronic applications, such as organic field-effect transistors (OFETs) and photovoltaic cells. In these devices, the columnar structure of the liquid crystalline phase can provide pathways for efficient charge transport along the stacking axis of the phthalocyanine molecules. researchgate.netresearchgate.net The decyl chains play a crucial role in promoting the self-assembly of these charge-conducting channels.

Alkyl Chain LengthMesophase BehaviorReference
C4, C5No liquid crystalline behavior rsc.org
C6-C10Thermotropic liquid crystalline behavior with one or more mesophases rsc.org

Molecular Engineering for Targeted Property Tuning in Phthalocyanine Systems

The synthesis of decyl-substituted phthalocyanines from this compound is a prime example of molecular engineering aimed at tuning the properties of phthalocyanine systems for specific applications. By strategically introducing functional groups, such as the eight decyl chains, onto the phthalocyanine macrocycle, it is possible to systematically modify their physical, chemical, and electronic characteristics. researchgate.netacs.org

One of the primary goals of molecular engineering in this context is to control the solubility and processability of phthalocyanines. The long decyl chains significantly enhance the solubility of these otherwise poorly soluble macrocycles in common organic solvents. This is a critical prerequisite for their use in a wide range of applications, from solution-processed electronic devices to high-quality coatings and inks. nih.gov

Another key aspect of molecular engineering is the control of intermolecular interactions and self-assembly. The decyl substituents play a crucial role in directing the packing of phthalocyanine molecules in the solid state and in thin films. This allows for the formation of well-defined nanostructures, such as columnar liquid crystals, which can have a profound impact on the material's optical and electronic properties. rsc.org By varying the length and branching of the alkyl chains, it is possible to fine-tune the intermolecular spacing and electronic coupling, thereby optimizing properties such as charge carrier mobility and nonlinear optical response. acs.org

Furthermore, the electronic properties of the phthalocyanine core can be modulated by the introduction of electron-donating or electron-withdrawing groups in addition to the decyl chains. This allows for the precise tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is essential for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes. researchgate.net The ability to tailor the properties of phthalocyanines at the molecular level through synthetic design makes them a highly versatile platform for the development of new functional materials. acs.org

Conclusion and Future Directions

Summary of Key Research Findings and Contributions

Research into 3,6-Bis(decyl)phthalonitrile has primarily focused on its synthesis and its subsequent conversion into 1,4,8,11,15,18,22,25-octa(decyl)phthalocyanines. The introduction of eight decyl groups onto the phthalocyanine (B1677752) core significantly impacts its physical and chemical properties.

Synthesis and Characterization:

The synthesis of 3,6-dialkylphthalonitriles, including the decyl derivative, has been achieved through various synthetic routes. acs.org While specific yield data for this compound is not extensively reported, related syntheses of long-chain 3,6-dialkylated phthalonitriles have been successfully carried out. psu.edu These methods often involve multi-step processes starting from commercially available materials. psu.edu

The characterization of these compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are vital in this regard. For homologous series of 3,6-dialkylated phthalonitriles, the chemical shifts in ¹H NMR spectra for the alkyl chain protons are typically observed in the upfield region, while the aromatic protons of the phthalonitrile (B49051) ring appear in the downfield region.

Properties of Derived Phthalocyanines:

The most significant contribution of this compound is its use as a precursor for octa-decyl-substituted phthalocyanines. The long, flexible decyl chains impart several key properties to the resulting macrocycle:

Enhanced Solubility: Unsubstituted phthalocyanines are notoriously insoluble in common organic solvents, which severely limits their processability. The presence of long alkyl chains, such as decyl groups, dramatically increases their solubility, allowing for solution-based characterization and processing. mdpi.com

Liquid Crystalline Behavior: A key finding is that octa-alkyl-substituted phthalocyanines, including those derived from this compound, can exhibit thermotropic liquid crystalline behavior. acs.org These molecules can self-assemble into ordered columnar structures, forming discotic mesophases. acs.org The clearing temperatures (the transition from the liquid crystalline phase to an isotropic liquid) are dependent on the length of the alkyl chains. core.ac.uk For octa-alkoxy substituted phthalocyanines, a general trend of decreasing clearing point with increasing chain length is observed. core.ac.uk

Compound Number of Carbons in Alkoxy Chain (n) Crystal to Mesophase Transition (°C) Mesophase to Isotropic Transition (°C)
H₂Pc(OC₆H₁₃)₈6120307
H₂Pc(OC₇H₁₅)₈7100301
H₂Pc(OC₈H₁₇)₈898295
H₂Pc(OC₉H₁₉)₈985289
H₂Pc(OC₁₀H₂₁)₈1088285
H₂Pc(OC₁₂H₂₅)₈1276295

This table is based on data for homologous series of peripherally octa-n-alkoxy substituted phthalocyanines and serves as a representative example of the influence of alkyl chain length on transition temperatures. core.ac.uk

Self-Assembly and Nanostructure Formation: The ability of these molecules to self-assemble into ordered structures is a significant area of research. These ordered assemblies can exhibit interesting electronic and photophysical properties, paving the way for their use in molecular electronics and sensors. rsc.org

Identified Challenges and Future Research Opportunities in this compound Chemistry

Despite the promising properties of materials derived from this compound, several challenges and research opportunities remain.

Synthetic Challenges:

The synthesis of 3,6-disubstituted phthalonitriles can be complex and may involve multiple steps with moderate yields. Developing more efficient and scalable synthetic routes to this compound is a key challenge that would facilitate wider research and application.

Processing of Phthalonitrile Resins:

Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability. However, they often suffer from high melting points and slow curing rates, which presents processing challenges. researchgate.netresearchgate.net While the long alkyl chains in this compound can lower the melting point and improve solubility of the monomer, their effect on the curing kinetics and the final properties of the thermoset resin requires further investigation. The flexibility of the decyl chains might influence the cross-linking density and the ultimate mechanical properties of the cured polymer.

Future Research Opportunities:

Tailoring Mesophase Properties: A significant opportunity lies in the fine-tuning of the liquid crystalline properties by modifying the length and branching of the alkyl chains. This could lead to materials with specific clearing points and mesophase structures suitable for particular applications. worldscientific.com

Mixed-Substituent Phthalocyanines: Synthesizing unsymmetrical phthalocyanines by co-cyclotetramerization of this compound with other substituted phthalonitriles could lead to materials with novel self-assembly behaviors and functionalities. worldscientific.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Utilizing this compound as a building block for the synthesis of porous crystalline materials like MOFs and COFs could open up applications in gas storage, separation, and catalysis.

Computational Modeling: Employing computational methods to predict the self-assembly behavior and electronic properties of phthalocyanines derived from this compound can guide experimental efforts and accelerate the discovery of new materials with desired functionalities.

Emerging Trends and Potential Novel Applications in Advanced Materials Science

The unique properties imparted by the decyl chains position this compound and its derivatives at the forefront of several emerging technological areas.

Organic Electronics:

The columnar liquid crystalline phases of octa-alkyl-substituted phthalocyanines act as one-dimensional molecular wires, facilitating charge transport along the columns. This makes them promising candidates for applications in:

Organic Field-Effect Transistors (OFETs): The ordered stacking of the phthalocyanine cores provides pathways for charge carrier mobility.

Organic Photovoltaics (OPVs): Their strong absorption in the visible and near-infrared regions, coupled with their self-assembly properties, makes them suitable for use as donor or acceptor materials in organic solar cells.

Sensors: The electronic properties of phthalocyanine films are sensitive to the surrounding environment, enabling their use in chemical sensors for detecting various gases and volatile organic compounds. mdpi.com

Advanced Functional Materials:

Liquid Crystal Displays: The discotic nematic phases exhibited by some substituted phthalocyanines could be utilized in specialized display technologies. worldscientific.com

Non-linear Optics: The extended π-conjugated system of the phthalocyanine macrocycle gives rise to non-linear optical properties, which are of interest for applications in optical limiting and data storage.

Catalysis: Metallophthalocyanines are known to be effective catalysts for various chemical reactions. The enhanced solubility of decyl-substituted phthalocyanines could enable their use in homogeneous catalysis.

Self-Assembling Nanomaterials:

A major emerging trend is the bottom-up fabrication of functional nanostructures through the self-assembly of molecular components. The ability of phthalocyanines derived from this compound to form well-defined columnar structures is a prime example of this approach. Future research will likely focus on controlling the long-range order and orientation of these columns to create highly ordered thin films and fibers for advanced electronic and photonic devices. rsc.orgchinesechemsoc.org The interplay between the π-π stacking of the aromatic cores and the van der Waals interactions of the decyl chains will be a key area of investigation to achieve precise control over the final material architecture and properties. chinesechemsoc.org

Q & A

Q. What are the optimized synthesis routes for 3,6-bis(decyl)phthalonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, thiophene-based precursors can be alkylated using decyl groups under controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions . Solid-phase synthesis methods, such as those used for asymmetrically substituted phthalonitriles, may require iterative purification via column chromatography to isolate the target compound from unreacted intermediates . Yield optimization often depends on stoichiometric ratios of alkylating agents and catalysts (e.g., Pd or Cu complexes), with purity verified by 1^1H NMR and HPLC.

Q. How do curing agents and their ratios affect the polymerization kinetics and thermal stability of phthalonitrile resins derived from this compound?

Curing agents like aromatic amines (e.g., bis(3-[4-aminophenoxy]phenyl)sulfone, m-BAPS) or autocatalytic systems (e.g., isoindoline-forming agents) are critical for crosslinking phthalonitrile monomers. Studies show that 2–5 wt% of m-BAPS accelerates polymerization at 250–300°C, achieving thermosets with glass transition temperatures (TgT_g) exceeding 400°C . Differential scanning calorimetry (DSC) reveals that excess curing agent can lower thermal stability by introducing unreacted residues, while insufficient amounts delay gelation .

Advanced Research Questions

Q. What catalytic strategies enhance the regioselectivity of this compound derivatization for functionalized phthalocyanines?

Iridium-catalyzed borylation at the 3,5-positions of phthalonitrile enables divergent synthesis of octaarylphthalocyanines. The choice of catalyst (e.g., [Ir(COD)OMe]2_2) and ligands (e.g., dtbpy) significantly impacts regioselectivity, with steric effects from decyl substituents directing functionalization away from the 4-position. Reaction monitoring via 11^{11}B NMR and X-ray crystallography confirms intermediate structures, enabling precise control over phthalocyanine symmetry .

Q. How do substitution patterns (e.g., peripheral vs. non-peripheral decyl chains) influence the electrochemical and spectroscopic properties of phthalocyanines derived from this compound?

Peripheral substitution with decyl groups reduces aggregation in solution, as evidenced by sharpened Q-band absorption in UV-vis spectra. Cyclic voltammetry (CV) in THF reveals that non-peripheral substitution lowers oxidation potentials due to increased electron density on the phthalocyanine core. These structural nuances also affect charge-transfer efficiency in organic electronics, with E1/2E_{1/2} values correlating with alkyl chain positioning .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., 1^11H NMR shifts) for this compound derivatives?

Discrepancies in aromatic proton shifts (e.g., δ 6.63–8.79 ppm) often arise from solvent polarity or crystallographic packing effects. Single-crystal X-ray diffraction (SCXRD) of analogs like 3,6-bis(2-(2-methoxyethoxy)ethoxy)phthalonitrile provides definitive structural validation, while variable-temperature NMR helps distinguish dynamic conformational changes from static disorder .

Q. What mechanisms govern the dual-curing behavior of phthalonitrile blends, and how do they impact composite material design?

Blending this compound with benzoxazine monomers enables sequential curing: radical-initiated homopolymerization of benzoxazine at 180°C, followed by phthalonitrile cyclotrimerization at 250°C. This dual mechanism enhances processability while maintaining high TgT_g (~320°C). Rheological analysis and FTIR tracking of isoindoline/triazine formation are critical for optimizing cure schedules .

Methodological Considerations

  • Characterization Tools : Use DSC for curing kinetics, SCXRD for structural validation, and CV for redox profiling.
  • Synthetic Optimization : Employ Design of Experiments (DoE) to balance alkylation efficiency and side reactions.
  • Data Interpretation : Cross-reference NMR with computational models (e.g., DFT) to resolve spectral ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.